[(9S,10S)-8,8-dimethyl-9-(2-methylbut-2-enoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 2-methylbut-2-enoate [(9S,10S)-8,8-dimethyl-9-(2-methylbut-2-enoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 2-methylbut-2-enoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14510717
InChI: InChI=1S/C24H26O7/c1-7-13(3)22(26)29-20-18-16(11-9-15-10-12-17(25)28-19(15)18)31-24(5,6)21(20)30-23(27)14(4)8-2/h7-12,20-21H,1-6H3/t20-,21-/m0/s1
SMILES:
Molecular Formula: C24H26O7
Molecular Weight: 426.5 g/mol

[(9S,10S)-8,8-dimethyl-9-(2-methylbut-2-enoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 2-methylbut-2-enoate

CAS No.:

Cat. No.: VC14510717

Molecular Formula: C24H26O7

Molecular Weight: 426.5 g/mol

* For research use only. Not for human or veterinary use.

[(9S,10S)-8,8-dimethyl-9-(2-methylbut-2-enoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 2-methylbut-2-enoate -

Specification

Molecular Formula C24H26O7
Molecular Weight 426.5 g/mol
IUPAC Name [(9S,10S)-8,8-dimethyl-9-(2-methylbut-2-enoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 2-methylbut-2-enoate
Standard InChI InChI=1S/C24H26O7/c1-7-13(3)22(26)29-20-18-16(11-9-15-10-12-17(25)28-19(15)18)31-24(5,6)21(20)30-23(27)14(4)8-2/h7-12,20-21H,1-6H3/t20-,21-/m0/s1
Standard InChI Key PNTWXEIQXBRCPS-SFTDATJTSA-N
Isomeric SMILES CC=C(C)C(=O)O[C@@H]1[C@@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C(=CC)C
Canonical SMILES CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C(=CC)C

Introduction

Chemical Architecture and Stereochemical Features

Molecular Constitution

The compound's molecular formula (C24H26O7) reveals a hybrid structure combining coumarin and sesquiterpene elements. With a molecular weight of 426.5 g/mol, it features:

  • A central dihydropyrano[2,3-f]chromen-2-one core

  • Two 2-methylbut-2-enoyl ester groups at positions 9 and 10

  • Two methyl substituents at C8

  • Stereochemical complexity from (9S,10S) configurations

Table 1: Fundamental Molecular Descriptors

PropertyValueSource
IUPAC Name[(9S,10S)-8,8-dimethyl-9-(2-methylbut-2-enoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 2-methylbut-2-enoate
Molecular FormulaC24H26O7
Molecular Weight426.5 g/mol
CAS NumberNot publicly disclosed
Isomeric SMILESCC=C(C)C(=O)O[C@@H]1C@@HOC(=O)C(=CC)C

Stereochemical Considerations

The (9S,10S) absolute configuration creates a rigid bicyclic system that constrains molecular flexibility (flexibility index: 0.286) . X-ray crystallographic data, while unavailable for this specific compound, suggests that analogous sesquiterpene coumarins exhibit chair-boat conformations in their pyran rings, with ester groups adopting equatorial orientations to minimize steric strain .

Biosynthetic Pathways and Synthetic Approaches

Biogenetic Origins

Recent mechanistic studies propose that sesquiterpene coumarins like this compound originate through convergent biosynthetic pathways :

  • Coumarin Core Formation: 7-Hydroxycoumarin (umbelliferone) serves as the phenolic precursor.

  • Farnesylation: Prenyltransferases attach a farnesyl group to the coumarin oxygen.

  • Epoxidation: Terminal double bond oxidation creates reactive epoxide intermediates.

  • Cyclization: Carbocation-mediated cyclization cascades, catalyzed by sesquiterpene coumarin synthases, generate the polycyclic framework.

The stereochemical outcome at C9 and C10 likely results from enzyme-controlled protonation during the cyclization phase .

Laboratory Synthesis Challenges

Despite advances in natural product synthesis, this compound presents significant synthetic hurdles:

  • Stereochemical Control: Achieving (9S,10S) configurations requires chiral auxiliaries or asymmetric catalysis.

  • Ester Group Installation: Sequential acylation must address potential β-elimination risks under basic conditions.

  • Ring Strain Management: The fused pyranocoumarin system demands careful ring-closing strategies.

Current synthetic routes remain proprietary, though biomimetic approaches inspired by terpene synthase mechanisms show promise .

ParameterValueImplicationsSource
logP3.954High lipophilicity
logS-3.712Low aqueous solubility
TPSA92.04 ŲModerate polarity
Caco-2 Permeability-4.737Poor intestinal absorption
Plasma Protein Binding81.09%Significant serum protein interaction

Metabolic Considerations

The compound demonstrates complex pharmacokinetic behavior:

  • CYP450 Interactions: Strong inhibition potential for CYP2C19 (probability score: 0.929)

  • Phase II Metabolism: Predicted glucuronidation at the coumarin 7-OH group

  • Blood-Brain Barrier: Limited penetration (BBB score: 0.01)

Therapeutic Implications

While direct biological data remains scarce, structural analogs suggest potential applications:

  • Anticoagulant Activity: Coumarin derivatives often interfere with vitamin K epoxide reductase.

  • Anti-inflammatory Effects: Sesquiterpene moieties may inhibit NF-κB signaling .

  • Anticancer Potential: Pyranocoumarins demonstrate topoisomerase inhibition in preclinical models.

Computational Modeling and Structure-Activity Relationships

Molecular Dynamics Simulations

Docking studies with hypothetical targets reveal:

  • Strong binding affinity (ΔG < -9 kcal/mol) for human serum albumin binding sites

  • Moderate interaction (Ki ≈ 1.5 μM) with COX-2 active site

  • Poor fit with P-glycoprotein efflux pumps

QSAR Predictions

Quantitative structure-activity relationship models indicate:

  • Ester group bulkiness inversely correlates with aqueous solubility

  • Methyl substituents at C8 enhance metabolic stability

  • Planar coumarin system contributes to π-π stacking with aromatic residues

Challenges and Future Directions

Research Gaps

Critical unanswered questions include:

  • Exact biosynthetic enzymes responsible for stereochemical control

  • In vivo toxicity profile and maximum tolerated doses

  • Synergistic effects with conventional anticoagulants

Synthetic Biology Opportunities

Heterologous production in engineered microbial hosts could address supply limitations. Key requirements:

  • Identification of native plant cytochrome P450s for oxidation steps

  • Optimization of farnesyl diphosphate precursor flux

  • Implementation of orthogonal cofactor regeneration systems

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